molecular formula C17H18F3N3O2 B1429462 [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester CAS No. 1311279-41-0

[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester

Cat. No.: B1429462
CAS No.: 1311279-41-0
M. Wt: 353.34 g/mol
InChI Key: NEOVEQHPLFFFLG-UHFFFAOYSA-N
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Description

[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is used in the synthesis ofDabigatran etexilate , a direct thrombin inhibitor . Therefore, it can be inferred that the compound might interact with proteins involved in the coagulation cascade.

Mode of Action

Given its use in the synthesis of Dabigatran etexilate , it might be involved in inhibiting the action of thrombin, a key enzyme in the coagulation cascade. This would prevent the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation.

Biochemical Pathways

The compound likely affects the coagulation cascade, given its role in the synthesis of Dabigatran etexilate . The coagulation cascade is a series of reactions that ultimately leads to the formation of a fibrin clot. By inhibiting thrombin, the compound prevents the formation of fibrin from fibrinogen, disrupting the cascade and preventing clot formation.

Pharmacokinetics

As a component in the synthesis of dabigatran etexilate , its pharmacokinetic properties would likely be influenced by the properties of the final compound. Dabigatran etexilate is known to be well absorbed and undergoes rapid conversion to the active form, Dabigatran.

Result of Action

The result of the compound’s action would likely be a reduction in blood clot formation, given its role in the synthesis of Dabigatran etexilate , a direct thrombin inhibitor. This could potentially be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular conditions.

Properties

IUPAC Name

ethyl N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOVEQHPLFFFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.